An In-depth Technical Guide to (4-Chlorophenyl)(4-hydroxyphenyl)methanone
An In-depth Technical Guide to (4-Chlorophenyl)(4-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chlorophenyl)(4-hydroxyphenyl)methanone, also known as 4-chloro-4'-hydroxybenzophenone, is a synthetic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial intermediate in the production of the lipid-lowering drug fenofibrate (B1672516) and exhibits intrinsic biological activities, including tyrosinase inhibition and antioxidant effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and known biological interactions, with a focus on its relevance to drug discovery and development.
Chemical Structure and Properties
(4-Chlorophenyl)(4-hydroxyphenyl)methanone is a diaryl ketone characterized by a central carbonyl group linking a 4-chlorophenyl ring and a 4-hydroxyphenyl ring.
Chemical Structure Diagram:
Caption: Chemical structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (4-Chlorophenyl)(4-hydroxyphenyl)methanone | [1][2] |
| Synonyms | 4-Chloro-4'-hydroxybenzophenone, 4-(4-chlorobenzoyl)phenol | [2][3] |
| CAS Number | 42019-78-3 | [2] |
| Molecular Formula | C₁₃H₉ClO₂ | [2] |
| Molecular Weight | 232.66 g/mol | [2] |
| Appearance | Light beige to gray crystalline powder | [3] |
| Melting Point | 177-181 °C | |
| Boiling Point | 404.0 ± 30.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in DMSO (60 mg/mL) | [4] |
| pKa | 7.68 | [3] |
Crystallographic Data
The crystal structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P2₁.[5] Key crystallographic parameters are detailed in Table 2.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁ | [5] |
| a (Å) | 6.5465(9) | [5] |
| b (Å) | 8.0647(11) | [5] |
| c (Å) | 10.8476(15) | [5] |
| β (º) | 105.591(3) | [5] |
| Volume (ų) | 551.63(13) | [5] |
| Z | 2 | [5] |
The crystal structure is stabilized by intermolecular O-H···O hydrogen bonds, which link the molecules into sheets.[5]
Synthesis Protocols
(4-Chlorophenyl)(4-hydroxyphenyl)methanone can be synthesized through several methods, primarily involving Friedel-Crafts acylation or Fries rearrangement.
Friedel-Crafts Acylation of Anisole (B1667542)
This method involves the reaction of anisole with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, followed by demethylation.
Experimental Protocol:
-
To a stirred solution of anisole (1 equivalent) in a suitable solvent (e.g., dry toluene (B28343) or chlorobenzene), slowly add aluminum chloride (AlCl₃) (1.5 equivalents) at 0 °C under an inert atmosphere.
-
Add 4-chlorobenzoyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Slowly heat the mixture to reflux and maintain for approximately 1.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by the slow addition of distilled water.
-
The crude product can be purified by recrystallization from ethanol.
Logical Workflow for Friedel-Crafts Acylation:
Caption: Workflow for the synthesis via Friedel-Crafts acylation.
Use as an Intermediate in Fenofibrate Synthesis
(4-Chlorophenyl)(4-hydroxyphenyl)methanone is a key starting material for the synthesis of fenofibrate.
Experimental Protocol (Williamson Ether Synthesis):
-
In a round-bottomed flask equipped with a stirrer and condenser, combine (4-Chlorophenyl)(4-hydroxyphenyl)methanone (1 equivalent), potassium carbonate (1.25 equivalents), and a suitable solvent such as 4-methylpentan-2-one.[6]
-
Heat the mixture under reflux for 2 hours to form the potassium salt.[6]
-
Add isopropyl 2-bromo-2-methylpropanoate (B8525525) (1 equivalent) to the reaction mixture.[6]
-
Continue to heat under reflux for 12 hours.[6]
-
After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by recrystallization to yield fenofibrate.
Spectroscopic Data
Mass Spectrometry
The mass spectrum of (4-Chlorophenyl)(4-hydroxyphenyl)methanone shows a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation |
| 232 | [M]⁺ (corresponding to C₁₃H₉³⁵ClO₂) |
| 234 | [M+2]⁺ (isotope peak for ³⁷Cl) |
| 139 | [C₇H₄OCl]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 93 | [C₆H₅O]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Activity and Signaling Pathways
Tyrosinase Inhibition and Antioxidant Activity
(4-Chlorophenyl)(4-hydroxyphenyl)methanone has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[4] This suggests potential applications in the development of skin-whitening agents and treatments for hyperpigmentation disorders. Furthermore, it acts as a free radical scavenger, indicating antioxidant properties that can mitigate oxidative stress by reducing lipid and protein oxidation.[4]
Potential Interaction with Estrogen Receptor and Wnt/β-catenin Signaling
Benzophenone derivatives are known to possess estrogenic activity. While direct studies on (4-Chlorophenyl)(4-hydroxyphenyl)methanone are limited, related benzophenones have been shown to bind to the estrogen receptor α (ERα) and can activate the Wnt/β-catenin signaling pathway. This interaction can lead to the translocation of β-catenin to the nucleus and subsequent modulation of gene expression. Given the structural similarity, it is plausible that (4-Chlorophenyl)(4-hydroxyphenyl)methanone could exhibit similar endocrine-disrupting activities.
Hypothesized Signaling Pathway:
Caption: Hypothesized interaction with ERα and Wnt/β-catenin signaling.
Relationship to PPAR Signaling
(4-Chlorophenyl)(4-hydroxyphenyl)methanone is an impurity and a key synthetic precursor of fenofibrate, a well-known peroxisome proliferator-activated receptor alpha (PPARα) agonist.[2] While the direct activity of (4-Chlorophenyl)(4-hydroxyphenyl)methanone on PPARs has not been extensively studied, its structural relationship to a potent PPARα agonist warrants further investigation into its potential to modulate PPAR activity.
Applications in Drug Development
The primary application of (4-Chlorophenyl)(4-hydroxyphenyl)methanone in drug development is its role as a critical intermediate in the synthesis of fenofibrate. Its bifunctional nature, with a reactive chloro group and a hydroxyl group, makes it a versatile building block.
Beyond its use in fenofibrate synthesis, its demonstrated tyrosinase inhibitory and antioxidant activities suggest potential for development as a standalone therapeutic or cosmeceutical agent. Further research is required to fully elucidate its pharmacological profile and potential therapeutic applications.
Conclusion
(4-Chlorophenyl)(4-hydroxyphenyl)methanone is a compound with established importance as a pharmaceutical intermediate and emerging potential as a bioactive molecule. This guide has summarized its chemical properties, synthesis, and known biological activities, providing a valuable resource for researchers in medicinal chemistry and drug development. Future studies should focus on quantifying its biological effects, exploring its interactions with various signaling pathways, and evaluating its therapeutic potential beyond its current role as a synthetic precursor.
References
- 1. (4-Chlorophenyl)(4-hydroxyphenyl)methanone [lgcstandards.com]
- 2. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 [chemicalbook.com]
- 3. (4-Chlorophenyl)(4-hydroxyphenyl)-Methanone(42019-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 4-Chloro-4'-hydroxybenzophenone | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. CA1282424C - Method for the preparation of fibrates - Google Patents [patents.google.com]
